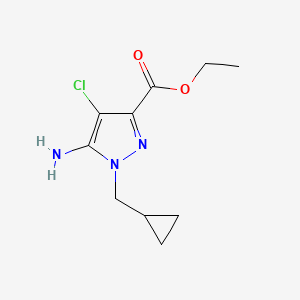

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a chloro substituent at position 4, an amino group at position 5, and a cyclopropylmethyl moiety at position 1. While direct data on its biological activity is absent in the provided evidence, structural analogs (e.g., fluorophenyl derivatives) suggest roles in medicinal chemistry, such as kinase inhibition or protease modulation .

Properties

IUPAC Name |

ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-2-16-10(15)8-7(11)9(12)14(13-8)5-6-3-4-6/h6H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZYAJDGSGFFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction Method

-

Nitration : Treating the pyrazole intermediate with concentrated HNO₃ or acetyl nitrate at 0–5°C introduces a nitro group at position 5.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to amino.

Example Protocol :

Direct Amination

Alternative routes employ hydroxylamine or ammonia under high-pressure conditions to introduce the amino group directly.

Chlorination at Position 4

Chlorination is achieved using HCl and hydrogen peroxide in dichloroethane, as demonstrated in patent CN106187894A.

Procedure :

-

Reagents :

-

Hydrochloric acid (35–40%)

-

Hydrogen peroxide (30–40%)

-

Dichloroethane (solvent)

-

-

Conditions :

-

Temperature: 50–70°C

-

Time: 5–7 h

-

-

Workup :

Mechanism :

The reaction proceeds via electrophilic aromatic substitution, where the amino group at position 5 activates position 4 for chlorination.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : The amino and ester groups direct electrophilic substitution to position 4. Microwave-assisted synthesis improves regioselectivity and reduces reaction time.

-

Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

-

Scale-Up : Continuous-flow systems mitigate exothermic risks during chlorination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides or esters.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted pyrazoles.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate. These compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, derivatives from this class have shown effectiveness in inhibiting pathogenic strains responsible for various infections .

1.2 Anticancer Properties

Research indicates that certain pyrazole derivatives possess anticancer activity. This compound has been evaluated for its ability to induce apoptosis in cancer cells. The compound's structural features may contribute to its interaction with biological targets involved in cell proliferation and survival pathways .

1.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation, such as arthritis .

Agricultural Applications

2.1 Pesticide Development

this compound is being explored as a building block for developing new pesticides. Its structural characteristics are conducive to enhancing the efficacy of agrochemicals aimed at controlling pests and diseases in crops. Research has demonstrated that certain pyrazole derivatives can exhibit acaricidal and insecticidal activities, which could be harnessed in agricultural formulations .

2.2 Herbicide Potential

The compound's ability to inhibit specific enzyme pathways in plants suggests potential as a herbicide. By targeting the metabolic processes of weeds, it could provide an effective means of weed management while minimizing environmental impact compared to traditional herbicides .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from readily available pyrazole precursors. The synthetic routes often utilize chlorination and amination reactions to introduce the necessary functional groups.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Chlorination | Chlorine gas or Cl-containing reagent | Introduction of chlorine at position 4 |

| 2 | Amination | Amine source | Formation of the amino group |

| 3 | Esterification | Ethanol and acid catalyst | Formation of the ethyl ester |

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a controlled study, this compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potent antimicrobial activity that warrants further investigation into its mechanism of action .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in pest populations compared to untreated controls. The trials assessed both efficacy and crop safety, indicating that the compound could be integrated into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used[3][3].

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its cyclopropylmethyl and chloro substitution pattern. Below is a comparative analysis with structurally related pyrazole derivatives:

Key Comparative Insights

Substituent Effects on Reactivity and Stability :

- The cyclopropylmethyl group in the target compound likely improves metabolic stability compared to the 4-fluorophenyl analog, which may undergo oxidative degradation .

- Chloro position : The 4-chloro substituent (target) vs. 3-chloro (CAS 1380351-61-0) alters electronic distribution on the pyrazole ring. The 4-position may enhance electrophilic substitution reactivity, critical for further functionalization .

Synthetic Feasibility :

- The European patent () reports high yields (85–95%) for trifluoromethylbenzamide derivatives, suggesting that electron-withdrawing groups (e.g., Cl, CF₃) facilitate efficient coupling reactions. The target compound’s synthesis may face challenges in introducing the cyclopropylmethyl group, which requires specialized reagents (e.g., cyclopropane derivatives) .

Safety and Handling: The 4-fluorophenyl analog () has notable hazards (e.g., H225: flammable liquid), likely due to the ester moiety. The target compound’s cyclopropylmethyl group may reduce flammability but necessitate precautions for moisture-sensitive intermediates (P231/P232: inert gas handling) .

Crystallographic and Analytical Tools :

- Tools like Mercury CSD () enable comparison of molecular packing and hydrogen-bonding patterns. For example, the cyclopropylmethyl group may induce torsional strain, affecting crystal lattice stability versus planar fluorophenyl analogs .

Research Findings and Implications

- Pharmaceutical Potential: The target compound’s combination of amino and ester groups makes it a versatile scaffold for derivatization, akin to the oxadiazole-containing analogs in the European patent .

- Thermal Stability : Compared to trifluoromethyl derivatives (stable up to 50°C; P412), the cyclopropylmethyl group may enhance thermal resilience, though experimental validation is needed .

- Synthonic Flexibility : Positional isomerism (e.g., Cl at C3 vs. C4) offers routes to diversify bioactivity, as seen in related intermediates .

Biological Activity

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazole ring substituted with an ethyl group, an amino group, a chlorine atom, and a cyclopropylmethyl moiety. Its molecular formula is with a CAS number of 1427013-88-4. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown potential as an antibacterial agent against various pathogens. A study demonstrated that compounds containing the pyrazole moiety can inhibit bacterial growth effectively, suggesting its utility in developing new antibiotics .

2. Antiviral Properties

The compound has been evaluated for antiviral activity, particularly against influenza viruses. In silico studies indicated that derivatives of pyrazole can interact with neuraminidase enzymes, which are crucial for viral replication. This interaction suggests that this compound may serve as a lead compound for antiviral drug development .

3. Anticancer Activity

Certain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. This compound was included in a series of compounds tested for their ability to inhibit tumor cell proliferation. Preliminary results indicated promising anticancer activity, warranting further investigation into its mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances antimicrobial and anticancer properties |

| Cyclopropylmethyl | Affects binding affinity to target enzymes |

| Amino Group | Contributes to overall solubility and bioavailability |

The presence of electron-withdrawing groups like chlorine increases the compound's reactivity and interaction with biological targets, which is critical for its efficacy.

Case Studies

Several studies have explored the biological activities of similar pyrazole compounds:

- Study on Antimicrobial Effects : A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to non-substituted analogs .

- Inhibition of Neuraminidase : Research focused on the inhibition of neuraminidase by pyrazole derivatives indicated that certain structural modifications could significantly enhance inhibitory potency. The presence of an amino group at the C5 position was found to be crucial for binding efficiency .

Q & A

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–100°C and monitor degradation via TGA/DSC.

- pH stability : Incubate in buffers (pH 1–13) and analyze by HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acid).

- Light sensitivity : Expose to UV light (254 nm) and track photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.